2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate
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Overview
Description
2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate is a complex organic compound that combines the properties of both phenoxy and sulfonate groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate typically involves the esterification of 2-Hydroxy-3-phenoxypropyl alcohol with 4-dodecylbenzene-1-sulfonyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as pyridine or triethylamine. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfinates, thiols, and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is crucial in applications like emulsification, where it helps to stabilize mixtures of immiscible liquids.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzene sulfonate: A widely used surfactant with similar properties but lacks the phenoxy group.
2-Hydroxy-3-phenoxypropyl acrylate: Shares the phenoxy group but differs in its acrylate functionality.
Uniqueness
2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate is unique due to the combination of phenoxy and sulfonate groups, which impart both hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective as a surfactant in various applications, providing advantages over compounds with only one of these groups.
Properties
CAS No. |
164397-17-5 |
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Molecular Formula |
C27H40O5S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) 4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C27H40O5S/c1-2-3-4-5-6-7-8-9-10-12-15-24-18-20-27(21-19-24)33(29,30)32-23-25(28)22-31-26-16-13-11-14-17-26/h11,13-14,16-21,25,28H,2-10,12,15,22-23H2,1H3 |
InChI Key |
UEJLFFMQARWVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
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